molecular formula C19H13ClO3 B2853075 4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one CAS No. 243143-61-5

4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B2853075
CAS No.: 243143-61-5
M. Wt: 324.76
InChI Key: FBIIXHREOKBCHX-UHFFFAOYSA-N
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Description

4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one is an organic compound that belongs to the class of benzofurans and chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves the condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with 4-chloro-2’-bromoacetophenone . The reaction is carried out in the presence of a base such as sodium carbonate and a phase transfer catalyst like tetra-n-butylammonium iodide. The mixture is refluxed in water for about 30 minutes, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloro-3-methylbenzofuran-2-yl)-6-methyl-2H-chromen-2-one is unique due to its specific combination of benzofuran and chromenone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(5-chloro-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIIXHREOKBCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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